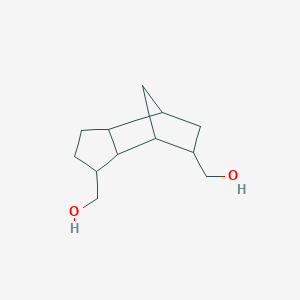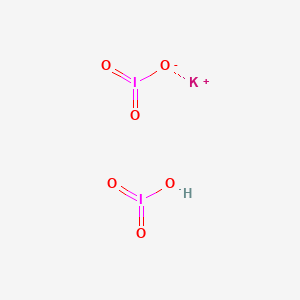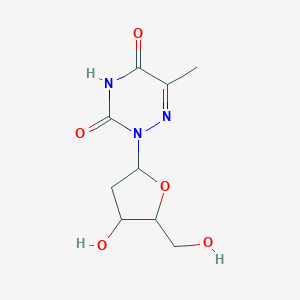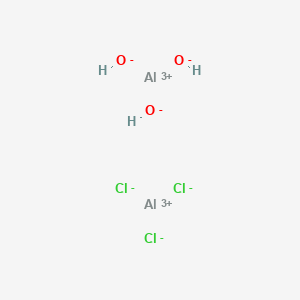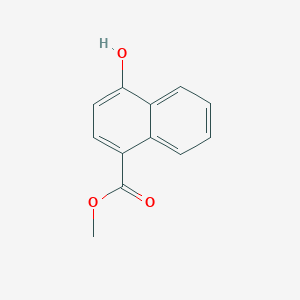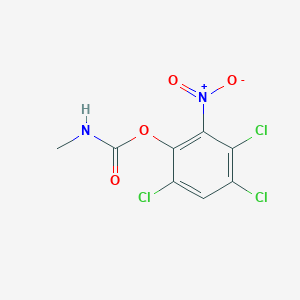
Procymate
Übersicht
Beschreibung
Procymate is a carbamate derivative known for its sedative and anxiolytic properties. It was previously manufactured and marketed in Belgium under the trade name Equipax. The compound is typically administered orally, with a usual dosage for adults ranging from 800 to 1200 milligrams per day . This compound shares structural similarities with other sedative drugs such as hexapropymate and phenprobamate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Procymat kann durch Veresterung von Carbaminsäure mit 1-Cyclohexylpropanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid, um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Procymat großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann Schritte wie Destillation und Umkristallisation zur Reinigung der Verbindung umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen: Procymat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Procymat kann in Gegenwart von Wasser und einem sauren oder basischen Katalysator hydrolysiert werden, um Carbaminsäure und 1-Cyclohexylpropanol zu ergeben.
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Substitution: Procymat kann nukleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden:
Hydrolyse: Carbaminsäure und 1-Cyclohexylpropanol.
Oxidation: Verschiedene Oxidationsprodukte, abhängig vom verwendeten Oxidationsmittel.
Substitution: Substituierte Carbamatsäurederivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung in Studien zur Carbamatsäurechemie und -reaktivität verwendet.
Biologie: Untersucht auf seine Wirkungen auf das zentrale Nervensystem und sein Potenzial als sedatives und anxiolytisches Mittel.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Angstzuständen und Schlafstörungen.
Industrie: Einsatz bei der Entwicklung neuer sedativer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung.
5. Wirkmechanismus
Procymat entfaltet seine Wirkung durch Modulation der Aktivität des Gamma-Aminobuttersäure (GABA)-Rezeptors, genauer gesagt durch die Wirkung als positiver allosterischer Modulator des GABA-A-Rezeptors . Diese Modulation verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen und anxiolytischen Wirkungen führt. Die beteiligten molekularen Zielstrukturen umfassen die GABA-A-Rezeptor-Untereinheiten, die für die pharmakologische Aktivität der Verbindung verantwortlich sind.
Wirkmechanismus
Procymate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, specifically acting as a positive allosteric modulator of the GABA-A receptor . This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets involved include the GABA-A receptor subunits, which are responsible for the compound’s pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Procymat weist Ähnlichkeiten mit anderen Carbamatsäurederivaten wie Hexapropromat und Phenprobamat auf . Es ist in seiner spezifischen chemischen Struktur und seinem pharmakologischen Profil einzigartig. Im Gegensatz zu Hexapropromat und Phenprobamat besitzt Procymat eine charakteristische Cyclohexylpropylestergruppe, die zu seinen einzigartigen sedativen und anxiolytischen Eigenschaften beiträgt.
Ähnliche Verbindungen:
Hexapropromat: Ein weiteres Carbamatsäurederivat mit sedativen Eigenschaften.
Phenprobamat: Eine verwandte Verbindung mit ähnlichen anxiolytischen Wirkungen.
Die einzigartige Struktur und der Wirkmechanismus von Procymat machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
1-cyclohexylpropyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGISNRIWPJVXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864456 | |
| Record name | 1-Cyclohexylpropyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13931-64-1 | |
| Record name | Cyclohexanemethanol, α-ethyl-, 1-carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13931-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procymate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylpropyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylpropyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCYMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308EUN932K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


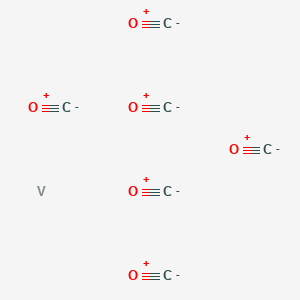
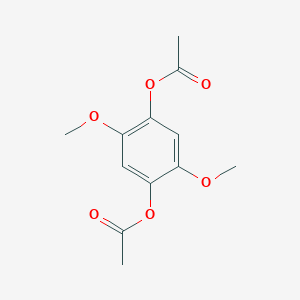

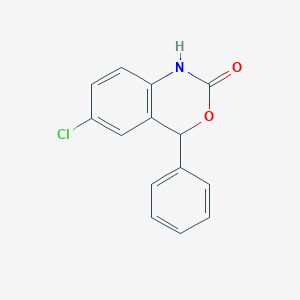
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
